Miglitol-d4 -

Miglitol-d4

Catalog Number: EVT-10952514
CAS Number:
Molecular Formula: C8H17NO5
Molecular Weight: 211.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Miglitol-d4 is classified under the category of carbohydrate derivatives and is specifically noted for its role in glycemic control. It is synthesized through chemical processes that involve deuterated reagents, making it a valuable tool in research settings. The compound is commercially available from various suppliers, including BenchChem and Bertin Bioreagent, which highlight its application in quality control and analytical chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Miglitol-d4 typically involves several key steps:

  1. Deuteration: The introduction of deuterium atoms into the Miglitol structure can be achieved using deuterated reagents during the synthesis process. One common method includes the derivatization of intermediates like N-2-hydroxyethyl glucamine with 9-fluorenylmethyl chloroformate.
  2. Biotransformation: An industrial approach may involve a biotransformation step where N-2-hydroxyethyl glucamine is converted to 6-(N-hydroxyethyl)-amino-6-deoxy-alpha-L-sorbofuranose using Gluconobacter oxydans resting cells, followed by hydrogenation to yield Miglitol-d4.
  3. Purification: The final product undergoes purification processes to ensure high purity levels suitable for research applications.
Molecular Structure Analysis

Structure and Data

Miglitol-d4 has a molecular formula of C8H14D4ClNO5C_8H_{14}D_4ClNO_5 and a molecular weight of approximately 247.71 g/mol. The structure features a piperidine ring with hydroxymethyl and hydroxyethyl substituents, which are critical for its biological activity as an alpha-glucosidase inhibitor .

PropertyData
CAS Number1346597-27-0
Molecular FormulaC8H14D4ClNO5C_8H_{14}D_{4}ClNO_{5}
Molecular Weight247.71 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Miglitol-d4 participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation under specific conditions to yield different oxidation products.
  2. Reduction: Hydrogenation reactions are crucial during its synthesis, particularly when transforming intermediates into Miglitol-d4.
  3. Substitution: Deuterium incorporation occurs via substitution reactions using deuterated reagents, allowing for the formation of the final product.

Common Reagents and Conditions

Key reagents include:

  • 9-fluorenylmethyl chloroformate for derivatization.
  • Sodium borate for maintaining pH during reactions.
Mechanism of Action

Miglitol-d4 functions similarly to Miglitol by inhibiting the action of intestinal alpha-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into glucose. By delaying carbohydrate absorption, it helps to moderate postprandial blood glucose levels in diabetic patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Miglitol-d4 exhibits specific physical properties that are essential for its application in research:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and polar organic solvents.
  • Stability: Stable under recommended storage conditions but sensitive to moisture.

These properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) as an internal standard .

Applications

Scientific Uses

Miglitol-d4 has several significant applications in scientific research:

  • Analytical Method Development: It serves as a reference material for developing and validating analytical methods such as LC-MS/MS.
  • Quality Control: Used in quality control processes during the production of Miglitol to ensure consistency and reliability.
  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace the metabolism and distribution of Miglitol within biological systems effectively.
  • Drug Development: It plays a role in developing new therapeutic agents for diabetes management by providing insights into drug interactions and efficacy .
Synthesis and Isotopic Labeling Methodologies

Deuterium Incorporation Strategies in Miglitol-d4 Synthesis

Miglitol-d4 ((2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol) incorporates four deuterium atoms at specific positions on the hydroxyethyl side chain. This targeted deuteration preserves the core pharmacological activity of Miglitol while enabling distinct analytical detection via mass spectrometry. Two primary synthetic strategies dominate:

  • Post-synthetic Isotopic Exchange: This method subjects non-deuterated Miglitol to deuterium oxide (D₂O) under controlled acidic or basic conditions. The reaction exploits the acidity of protons adjacent to the hydroxyl group, facilitating H/D exchange. While operationally simpler, this approach often yields incomplete deuteration (<95%) and positional ambiguity due to reversible equilibrium [1] [9].
  • Deuterated Building Block Approach: A more precise strategy utilizes synthetic precursors already containing deuterium at the desired positions. The key intermediate, 2-hydroxyethyl-1,1,2,2-d4-amine or its protected derivatives (e.g., N-Boc-2-aminoethanol-d4), is condensed with the appropriately protected piperidine triol core derived from 1-deoxynojirimycin. Subsequent deprotection yields Miglitol-d4 with high isotopic fidelity (>99%) and defined stereochemistry. This method ensures deuterium atoms are exclusively located on the C1' and C2' carbons of the hydroxyethyl moiety [1] [3] [5].

The structural integrity and (2R,3R,4R,5S) configuration are meticulously preserved throughout synthesis to maintain alpha-glucosidase inhibitory activity. Confirmation of deuterium placement relies on mass spectrometry (showing m/z 211.25 for [M]⁺ of Miglitol-d4 free base) and nuclear magnetic resonance spectroscopy (absence of proton signals at ~3.6 ppm for -O-CH₂- and ~2.7 ppm for -N-CH₂-) [3] [5] [9].

Comparative Analysis of Synthetic Routes: Reduction vs. Acetylation Approaches

Two principal pathways dominate the synthesis of the Miglitol core and its deuterated variant: Reduction of imino sugars and Acetylation/O-Alkylation of protected intermediates. Each offers distinct advantages and limitations:

  • Reduction Approach:
  • Process: Starts from a carbohydrate-derived lactam or imine. Key steps involve diastereoselective reduction (e.g., using NaBH₄, LiAlH₄, or catalytic hydrogenation) of the carbonyl/imine group to generate the piperidine ring with the desired (2R,3R,4R,5S) stereochemistry. Deuterium can be introduced early via reduction with NaBD₄ or LiAlD₄, or later via deuterated alkylating agents (e.g., 2-bromoethanol-d4) for N-alkylation [1] [6].
  • Advantages: High stereoselectivity achievable with chiral catalysts or auxiliaries; well-established for 1-deoxynojirimycin derivatives.
  • Limitations: Potential over-reduction side products; deuterium labeling early in the sequence requires expensive deuterated reductants and risks isotopic loss during subsequent steps.
  • Acetylation/O-Alkylation Approach:
  • Process: Employs a fully protected deoxynojirimycin derivative (e.g., per-O-acetyl or per-O-benzyl). Selective deprotection of the nitrogen allows alkylation with a deuterated electrophile like 2-bromoethyl acetate-d4 or ethylene oxide-d4. Subsequent hydrolysis or hydrogenation removes protecting groups, yielding Miglitol-d4 [1] [3] [6].
  • Advantages: Precise incorporation of deuterium late in the synthesis using readily available deuterated alkylating agents (e.g., 1,2-dibromoethane-d4), minimizing cost and isotopic dilution. Protecting groups offer control over regiochemistry.
  • Limitations: Requires multiple protection/deprotection steps, lowering overall yield. Risk of incomplete alkylation or O- vs. N-alkylation side products necessitates careful optimization.

Table 2: Comparison of Key Synthetic Routes to Miglitol-d4

ParameterReduction ApproachAcetylation/Alkylation Approach
Key Deuterium SourceNaBD₄, LiAlD₄ (Early); 2-Bromoethanol-d₄ (Late)2-Bromoethyl acetate-d₄, Ethylene oxide-d₄
Stereochemical ControlHigh (via substrate or catalyst control)Relies on precursor stereochemistry
Isotopic Purity PotentialModerate-High (Late alkylation better)High (Late, direct alkylation)
Number of StepsModerate (5-7 steps)Higher (6-8 steps incl. protection/deprotection)
Overall YieldModerate (30-45%)Lower (25-40%)
Major ImpuritiesOver-reduced products, stereoisomersO-alkylated products, Incompletely deprotected
ScalabilityGoodModerate (due to multiple steps)

The choice between routes hinges on priorities: the Acetylation/Alkylation route is often favored for Miglitol-d4 due to superior control over deuterium placement and isotopic purity using commercially available deuterated synthons, despite its longer synthetic sequence [1] [3] [6]. The Reduction route remains valuable for accessing novel analogs or when specific deuterated intermediates are readily accessible. Chromatographic purification (silica gel and RP-HPLC) is indispensable in both routes to achieve the stringent purity (>95%) required for analytical standards like Miglitol-d4 [1] [5] [9].

Properties

Product Name

Miglitol-d4

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol

Molecular Formula

C8H17NO5

Molecular Weight

211.25 g/mol

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1/i1D2,2D2

InChI Key

IBAQFPQHRJAVAV-KLVJUPHASA-N

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.